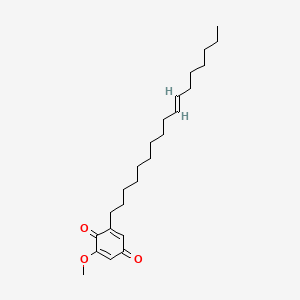
Pallasone A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pallasone A is a chemical compound known for its unique properties and potential applications in various fields. It is a derivative of irisquinone, which is extracted from the seeds of the Chinese iris plant. This compound has garnered attention due to its potential anticancer properties and its role as a radiotherapeutic sensitizer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pallasone A can be synthesized through a series of chemical reactions involving the purification of Chinese iris seed extract. The process typically involves the use of solvents such as toluene and methanol. The extract is purified by alternating between these solvents, followed by drying under reduced pressure at room temperature using phosphorus pentoxide as a drying agent .
Industrial Production Methods
The industrial production of this compound involves reverse phase preparative chromatography. This method allows for the separation and purification of this compound from other similar compounds present in the extract. The process ensures high purity and yield, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Pallasone A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure optimal results.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield quinone derivatives, while reduction reactions can produce hydroquinone derivatives.
Applications De Recherche Scientifique
Pallasone A has a wide range of scientific research applications, including:
Chemistry: this compound is used as a precursor in the synthesis of various chemical compounds
Biology: In biological research, this compound is studied for its potential anticancer properties. It has shown promise in inhibiting the growth of cancer cells and enhancing the effectiveness of radiotherapy.
Medicine: this compound is being investigated for its potential use as a radiotherapeutic sensitizer. It can enhance the effects of radiation therapy, making it a valuable addition to cancer treatment protocols.
Industry: In the industrial sector, this compound is used in the production of high-purity chemicals. Its unique properties make it suitable for various applications, including the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Pallasone A involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting the growth of cancer cells and enhancing the sensitivity of these cells to radiation therapy. The compound targets key proteins and enzymes involved in cell proliferation and survival, leading to the inhibition of cancer cell growth and increased effectiveness of radiotherapy .
Comparaison Avec Des Composés Similaires
Pallasone A can be compared with other similar compounds, such as Irisquinone A and Pallasone B. These compounds share structural similarities but differ in their specific properties and applications.
Irisquinone A: Similar to this compound, Irisquinone A is derived from the Chinese iris plant and has potential anticancer properties. it differs in its chemical structure and specific applications.
Pallasone B: Pallasone B is another derivative of irisquinone with similar properties to this compound
This compound stands out due to its unique structure and specific applications in enhancing radiotherapy and inhibiting cancer cell growth. Its high purity and effectiveness make it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
79030-24-3 |
|---|---|
Formule moléculaire |
C24H38O3 |
Poids moléculaire |
374.6 g/mol |
Nom IUPAC |
2-[(E)-heptadec-10-enyl]-6-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C24H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-22(25)20-23(27-2)24(21)26/h8-9,19-20H,3-7,10-18H2,1-2H3/b9-8+ |
Clé InChI |
YYCCUFKHCNSRIA-CMDGGOBGSA-N |
SMILES isomérique |
CCCCCC/C=C/CCCCCCCCCC1=CC(=O)C=C(C1=O)OC |
SMILES canonique |
CCCCCCC=CCCCCCCCCCC1=CC(=O)C=C(C1=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate](/img/structure/B14428834.png)
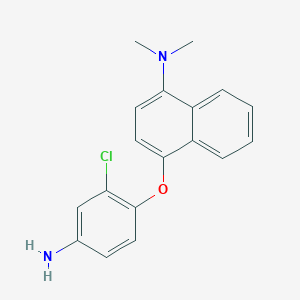
![7-Bromo-1,4-dithiaspiro[4.5]dec-6-ene](/img/structure/B14428851.png)
![Ethanone, 1,1'-(1',4'-dihydro-2',6'-dimethyl[2,4'-bipyridine]-3',5'-diyl)bis-](/img/structure/B14428853.png)

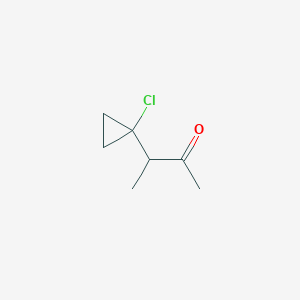
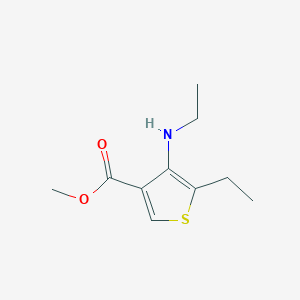
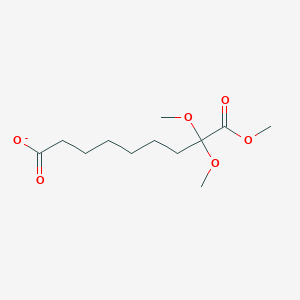
![1-(Bromomethyl)spiro[2.4]hepta-4,6-diene](/img/structure/B14428876.png)

![{[(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-yl]oxy}acetic acid](/img/structure/B14428891.png)
![3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine](/img/structure/B14428893.png)
![2-[(2-Methoxyphenyl)methyl]quinoxaline](/img/structure/B14428900.png)

